Dihydrexidine (hydrochloride)

Description

Historical Context and Discovery as a Prototypical Dopamine (B1211576) D1 Receptor Full Agonist

For a considerable time, research into the functional role of dopamine D1 receptors was hindered by the lack of selective and fully effective agonists. nih.govnih.gov The available compounds, primarily benzazepines like SKF 38393, were only partial agonists. nih.govnih.gov This limitation made it difficult to fully understand the potential therapeutic applications of D1 receptor activation.

The development of dihydrexidine (B1670578), a phenanthridine (B189435) derivative, in the late 1980s revolutionized the field. nih.govnih.gov Unlike its predecessors, dihydrexidine demonstrated the ability to stimulate cyclic AMP (cAMP) synthesis as effectively as, or even better than, dopamine itself. nih.govnih.gov It also showed a high potency in displacing the D1 antagonist [3H]SCH 23390 from striatal membranes in rats and monkeys. nih.govnih.gov This established dihydrexidine as the first potent, full-efficacy dopamine D1 receptor agonist. nih.govnih.gov

Significance in Advancing Dopamine D1 Receptor Pharmacology as a Research Tool

The availability of dihydrexidine as a research tool has been instrumental in clarifying the role of D1 receptors in various physiological processes. Its ability to cross the blood-brain barrier and exert profound effects in vivo made it particularly valuable for preclinical studies.

One of the most significant early findings from research with dihydrexidine was its potent antiparkinsonian activity in a primate model of Parkinson's disease. nih.govnih.gov This discovery provided a critical link, suggesting that D1 receptor activation could be a viable therapeutic strategy for Parkinson's disease and that the efficacy of such a treatment might depend on the intrinsic activity of the agonist. nih.govresearchgate.net

Furthermore, studies using dihydrexidine have shed light on the role of D1 receptors in cognitive functions. Research in rats has shown that dihydrexidine can improve performance in cognitive tasks and increase the release of acetylcholine (B1216132) in brain regions associated with cognition, such as the prefrontal cortex and striatum. nih.govnih.gov This suggests that D1 agonists may have therapeutic potential in treating cognitive deficits. nih.govnih.gov

However, it's important to note that dihydrexidine itself has an unfavorable pharmacokinetic profile, which has limited its direct clinical use in humans. nih.govnih.gov

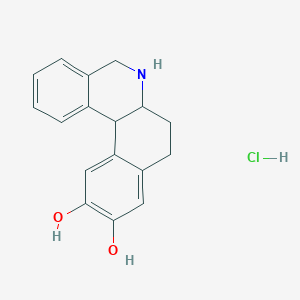

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H18ClNO2 |

|---|---|

Molecular Weight |

303.8 g/mol |

IUPAC Name |

5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride |

InChI |

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H |

InChI Key |

IJYUPBNUPIRQEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl |

Origin of Product |

United States |

Ii. Molecular Pharmacology and Receptor Interactions of Dihydrexidine Hydrochloride

Dopamine (B1211576) Receptor Selectivity and Efficacy Profiling

Dihydrexidine's pharmacological profile is defined by its high affinity and full agonism at D1-like receptors, coupled with a notable selectivity over D2-like receptors. wikipedia.orgnih.gov This selectivity, while not absolute, is a key feature that distinguishes it from many other dopamine agonists.

Comparative Efficacy with Endogenous Dopamine and Reference Partial Agonists (e.g., SKF 38393)

A defining characteristic of dihydrexidine (B1670578) is its full efficacy, which is comparable to or even greater than that of endogenous dopamine in stimulating cAMP synthesis. nih.gov This stands in stark contrast to the prototypical D1 receptor partial agonist, SKF 38393. nih.govnih.gov While SKF 38393 binds to the D1 receptor, it only elicits a submaximal response, approximately a 50% increase in cAMP synthesis, whereas dihydrexidine and dopamine can double the rate of cAMP synthesis. nih.gov This difference in intrinsic efficacy is believed to be a critical factor in the more profound physiological and behavioral effects observed with dihydrexidine compared to partial agonists. nih.govbiorxiv.org

Table 1: Comparative Efficacy of Dopamine Agonists on cAMP Synthesis

| Compound | Receptor Target | Efficacy |

|---|---|---|

| Dihydrexidine | D1-like | Full Agonist |

| Dopamine | D1-like | Full Agonist |

| SKF 38393 | D1-like | Partial Agonist |

Characterization of D1 versus D2 Receptor Selectivity

Initial reports described dihydrexidine as having a D1 to D2 receptor selectivity of approximately 70:1. nih.gov However, subsequent and more detailed studies have revised this selectivity to a more modest, yet still significant, 10- to 12-fold preference for D1 over D2 receptors. wikipedia.orgnih.gov Dihydrexidine competes for D1 binding sites labeled with [3H]SCH23390 with a high potency. nih.gov Although it possesses a lower affinity for the D2 receptor, it can exhibit functional activity at this site, particularly at higher concentrations. nih.gov Despite this, the primary pharmacological effects of dihydrexidine at typical research concentrations are attributed to its action at D1 receptors. researchgate.net

Table 2: Receptor Binding Affinity of Dihydrexidine

| Receptor | IC50 (nM) |

|---|---|

| Dopamine D1 | ~10 |

| Dopamine D2 | ~130 |

| Alpha-2 Adrenoceptors | ~230 |

IC50 values represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand.

Evaluation of Affinity for Other Neurotransmitter Receptor Subtypes

Extensive screening of dihydrexidine against a large panel of other neurotransmitter receptors has revealed a relatively clean profile. nih.gov It shows minimal to no significant affinity for a wide range of receptors, including serotonin, muscarinic, and alpha-1 or beta-adrenergic receptors. nih.gov The most notable off-target interaction is with alpha-2 adrenoceptors, where it displays a weak affinity. nih.govnih.gov This high degree of selectivity for dopamine receptors, particularly the D1 subtype, makes dihydrexidine a valuable research tool for isolating the effects of D1 receptor activation.

G Protein-Coupled Receptor (GPCR) Signaling Mechanisms

Dihydrexidine, upon binding to D1 and D5 receptors, initiates a cascade of intracellular signaling events that are characteristic of Gs-coupled receptors. nih.gov This signaling pathway is fundamental to the diverse physiological effects mediated by D1-like receptor activation.

Adenylyl Cyclase and Cyclic AMP Pathway Activation

The canonical signaling pathway for D1-like receptors involves the activation of adenylyl cyclase. nih.govnih.gov When dihydrexidine binds to the receptor, it induces a conformational change that promotes the coupling of the receptor to the Gαs/olf protein. nih.gov This activation of the G protein leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, most notably protein kinase A (PKA). nih.gov PKA, in turn, phosphorylates a variety of substrate proteins, including transcription factors, which ultimately alters gene expression and neuronal function. nih.gov The ability of dihydrexidine to fully activate this pathway, to a similar or greater extent than dopamine itself, underscores its classification as a full agonist. nih.gov

It is noteworthy that the functional response to dihydrexidine can be influenced by the specific G protein to which the D1 receptor is coupled. For instance, dihydrexidine acts as a full agonist at D1 receptors coupled to Gαs, but behaves as a partial agonist at those coupled to Gαolf. nih.gov This highlights the complexity of D1 receptor signaling and suggests that the effects of dihydrexidine may vary depending on the specific neuronal population and its G protein expression profile. nih.gov

Differential Activation in Gαs- and Gαolf-Coupled D1 Receptors

The dopamine D₁ receptor (D1R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs and Gαolf proteins. nih.govwikipedia.org These G proteins are not uniformly distributed in the brain; Gαolf is predominantly expressed in the striatum, while Gαs is found more widely in other regions like the cortex. nih.govbiorxiv.org Dihydrexidine exhibits a notable differential activation profile with respect to these two G proteins.

In vitro studies have demonstrated that Dihydrexidine functions as a full agonist at D1Rs coupled to Gαs. nih.govbiorxiv.org However, it acts only as a partial agonist at D1Rs coupled to Gαolf. nih.govnih.govbiorxiv.org This selective activation suggests that Dihydrexidine's pharmacological effects can be region-specific within the brain, depending on the predominant Gα subunit expressed in the target neurons. nih.govbiorxiv.org This Gαs-biased agonism is a key feature of its molecular profile. biorxiv.org Research using bioluminescence resonance energy transfer (BRET) assays has confirmed this selectivity, showing that while Dihydrexidine fully engages Gαs, it is less efficacious in engaging and activating Gαolf compared to the endogenous ligand, dopamine. researchgate.net

| D1 Receptor Coupled G-Protein | Agonist Profile of Dihydrexidine | Primary Brain Region of G-Protein Expression | Reference |

|---|---|---|---|

| Gαs | Full Agonist | Cortex and other non-striatal areas | nih.govnih.govbiorxiv.org |

| Gαolf | Partial Agonist | Striatum | nih.govnih.govbiorxiv.org |

Downstream Signaling Cascade Analysis (e.g., Protein Kinase A, EPAC)

The canonical signaling pathway for D₁-like receptors involves the activation of adenylyl cyclase (AC) by Gαs/olf, leading to an increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP). nih.govwikipedia.orgnih.gov As a full agonist at Gαs-coupled receptors, Dihydrexidine potently stimulates cAMP synthesis, in some cases as effectively as or even better than dopamine itself. nih.govnih.gov

This elevation in cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). nih.govnih.gov

Protein Kinase A (PKA): Once activated by cAMP, PKA can phosphorylate a multitude of protein substrates within the cytosol, nucleus, and at synaptic membranes. nih.gov This phosphorylation cascade is a crucial mechanism through which Dihydrexidine can regulate neuronal excitability, gene expression, and synaptic plasticity. nih.gov

Exchange Protein Activated by cAMP (EPAC): EPAC represents a PKA-independent pathway for cAMP signaling. nih.govnih.gov Activation of EPAC can influence various cellular processes, including the modulation of ion channels and intracellular calcium release, further contributing to the diverse effects of Dihydrexidine.

Modulation of Ion Channel Conductances (e.g., Potassium, Calcium, Sodium Channels)

The signaling cascades initiated by Dihydrexidine ultimately lead to the modulation of various voltage-gated ion channels, which is fundamental to its effects on neuronal activity. nih.govfrontiersin.org D₁ receptor activation is known to regulate the conductance of potassium (K⁺), calcium (Ca²⁺), and sodium (Na⁺) channels. nih.govphysiology.org

Research shows that D₁ receptor agonists can decrease K⁺ channel conductance while increasing the conductance of Ca²⁺ and Na⁺ channels. nih.gov Specifically, studies on fast-spiking interneurons in the prefrontal cortex have shown that Dihydrexidine induces prolonged membrane depolarization by suppressing an inward rectifying K⁺ current. nih.gov This action increases neuronal excitability. The modulation of these ion channels is a key mechanism by which Dihydrexidine influences synaptic transmission and neuronal firing patterns. nih.govnih.gov

Investigation of YAP Phosphorylation Signaling

Recent research has uncovered a connection between Gs-coupled receptor signaling and the Hippo-YAP pathway, which is a critical regulator of tissue growth and cell proliferation. nih.gov The core effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). biorxiv.orgfrontiersin.orgmdpi.com The activity of YAP is largely controlled by its phosphorylation status; phosphorylation at key sites like Serine 127 leads to its inactivation by sequestering it in the cytoplasm. nih.gov

Studies have demonstrated that activation of Gs-coupled receptors can stimulate YAP phosphorylation. nih.gov Specifically, treatment of U2OS cells with Dihydrexidine was found to strongly increase the phosphorylation of YAP, leading to its inactivation. nih.govmedchemexpress.com This finding indicates that Dihydrexidine, through its potent activation of the D₁-Gαs pathway, can engage and modulate the Hippo-YAP signaling cascade. nih.gov

Agonist-Induced Functional Selectivity at Dopamine Receptors

Functional selectivity, or biased agonism, describes the ability of a ligand to stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways over others. nih.govnih.govyoutube.com Dihydrexidine provides a compelling example of this phenomenon, particularly in its interactions with the D₂ dopamine receptor. nih.gov Although it is primarily a D₁/D₅ agonist, it possesses some affinity for the D₂ receptor but demonstrates highly biased signaling, which accounts for its lack of typical D₂ agonist-related behavioral effects. wikipedia.orgnih.govwikipedia.org

Characterization of Biased Agonism and Beta-Arrestin Pathway Modulation

GPCR signaling is not limited to G-protein activation. Agonist binding also promotes receptor phosphorylation by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin proteins. nih.govnih.gov β-arrestins mediate receptor desensitization and internalization and can also act as independent signaling scaffolds. nih.govresearchgate.net

Ligands that differentially engage G-protein pathways versus β-arrestin pathways are known as biased agonists. drgpcr.com Research comparing various D₁ receptor agonists has shown that some compounds can fully activate adenylyl cyclase (a G-protein-mediated event) without significantly recruiting β-arrestin or causing receptor internalization. researchgate.netnih.govbiorxiv.org Agonists like Dihydrexidine, which have high intrinsic activity for adenylyl cyclase activation, have been shown to cause D₁ receptor internalization, a process that is often dependent on β-arrestin. nih.gov This suggests that Dihydrexidine's signaling profile involves the engagement of both G-protein and β-arrestin-associated pathways, although the precise bias ratio requires further characterization.

Exploration of Differential Signaling Cascades (e.g., Adenylate Cyclase Inhibition versus Dopamine Release)

The functional selectivity of Dihydrexidine is clearly illustrated by its differential effects on distinct signaling outputs mediated by the D₂L receptor. nih.gov A study using transfected MN9D cells demonstrated that Dihydrexidine engages separate downstream pathways differently compared to other D₂ agonists like quinpirole (B1680403).

Adenylate Cyclase Inhibition: Both dopamine and Dihydrexidine inhibited adenylyl cyclase activity in a concentration-dependent manner, an effect characteristic of D₂ receptor activation. nih.gov

Dopamine Release: In contrast, while agonists like quinpirole inhibited the potassium-stimulated release of dopamine, Dihydrexidine had no such effect. nih.gov Remarkably, Dihydrexidine was found to antagonize the inhibitory effect of quinpirole on dopamine release. nih.gov

This dissociation of effects—inhibiting adenylyl cyclase while failing to inhibit (and even opposing the inhibition of) dopamine release—provides definitive evidence for agonist-induced functional selectivity at the D₂L receptor. nih.gov

| Signaling Pathway | Effect of Dihydrexidine | Effect of Quinpirole (for comparison) | Reference |

|---|---|---|---|

| Adenylyl Cyclase Activity | Inhibition | Inhibition | nih.gov |

| K⁺-Stimulated Dopamine Release | No inhibition; antagonizes quinpirole's effect | Inhibition | nih.gov |

Theoretical Models of Functional Selectivity (e.g., Conformational Induction, Drug-Active State Selection)

The phenomenon of functional selectivity, or biased agonism, describes the ability of a ligand to stabilize distinct conformations of a single receptor, thereby preferentially activating specific downstream signaling pathways. Dihydrexidine (hydrochloride) serves as a compelling example of a functionally selective agonist, particularly at dopamine D2 receptors. nih.gov This selectivity challenges the classical view that a drug's effect is solely determined by its "intrinsic efficacy," a singular measure of its ability to activate a receptor. nih.gov Instead, it suggests that ligands can fine-tune cellular responses by selectively engaging different intracellular signaling cascades. Two primary theoretical models, conformational induction and drug-active state selection, have been proposed to explain the molecular mechanisms underlying this phenomenon. nih.gov

The conformational induction model posits that the binding of a ligand actively sculpts the three-dimensional structure of the receptor. According to this theory, dihydrexidine, upon docking with the dopamine receptor, induces a unique conformational state that is different from the conformation stabilized by the endogenous agonist, dopamine, or other synthetic agonists. This specific, dihydrexidine-induced conformation exhibits a preferential ability to couple with certain G proteins or other effector proteins, while having a lower affinity for others. For G protein-coupled receptors (GPCRs) like the dopamine receptors, agonists are thought to promote the transition of the receptor from an inactive to an active state, which often involves conformational changes in the transmembrane helices. nih.gov

In contrast, the drug-active state selection (or conformational selection) model proposes that a receptor is not a single static entity but exists as an ensemble of pre-existing, dynamically interconverting conformations, even in the absence of a ligand. nih.gov These conformations include various inactive and active states, each capable of interacting with a different set of signaling molecules. In this model, dihydrexidine's role is to selectively bind to and stabilize a specific subset of these pre-existing active conformations that are responsible for mediating a particular biological effect. By binding to a specific active state, the drug shifts the conformational equilibrium towards that state, thus amplifying its associated signaling pathway.

In reality, the mechanism of dihydrexidine's functional selectivity likely involves a combination of both conformational induction and selection. An initial binding event might favor a pre-existing conformation (selection), which is then further stabilized and refined by minor structural adjustments induced by the ligand (induction).

Research on dihydrexidine and its analogs has provided significant evidence for functional selectivity at the D2L dopamine receptor. nih.gov For instance, while both dopamine and dihydrexidine inhibit adenylate cyclase activity, dihydrexidine and its analogs fail to inhibit potassium-stimulated dopamine release, a function modulated by other D2 agonists like quinpirole. nih.gov Furthermore, in pituitary lactotrophs, dihydrexidine shows minimal intrinsic activity at D2 receptors coupled to G protein-coupled inwardly rectifying potassium channels and can even antagonize the effects of dopamine at these specific receptors. nih.gov These findings underscore that dihydrexidine can act as an agonist for one signaling pathway (adenylate cyclase inhibition) while simultaneously acting as an antagonist for another (potassium channel activation) at the very same receptor. nih.gov

The following table summarizes key research findings related to the pathway-specific effects of Dihydrexidine, illustrating its functional selectivity.

| Receptor & Cell System | Signaling Pathway | Dihydrexidine's Action | Comparative Agonist Action |

| D2L Receptor in MN9D cells | Adenylate Cyclase Inhibition | Agonist | Dopamine also acts as an agonist. nih.gov |

| D2L Receptor in MN9D cells | Inhibition of K+-stimulated Dopamine Release | Antagonist (blocks the effect of quinpirole) | Quinpirole and NPA are agonists. nih.gov |

| D2 Receptors in Pituitary Lactotrophs | G protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Activation | Weak partial agonist/antagonist | Dopamine is an agonist. nih.gov |

| D1 Receptor in Rat Striatum | Cyclic AMP (cAMP) Synthesis | Full Agonist | Dopamine is a full agonist; SKF38393 is a partial agonist. nih.gov |

| D1 Receptor | Receptor Internalization | Promotes Internalization | Similar to dopamine and A77636; in contrast to Tavapadon and apomorphine (B128758) which do not induce significant internalization. nih.gov |

Table 1: Pathway-Specific Actions of Dihydrexidine

These distinct functional profiles highlight the complex nature of dihydrexidine's interaction with dopamine receptors and provide a strong basis for the theoretical models of functional selectivity. nih.gov Understanding these mechanisms is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects.

Iii. Preclinical Neurobiological Investigations of Dihydrexidine Hydrochloride

Exploration of Neuroprotective Mechanisms

Beyond its immediate effects on neurotransmission and neuronal excitability, preclinical studies have uncovered significant neuroprotective properties of Dihydrexidine (B1670578). These mechanisms appear to be mediated primarily through its potent activation of the D1 receptor signaling cascade, which can counteract neurotoxic insults and apoptotic processes.

D1 Receptor-Mediated Protection against Neurotoxicity (e.g., Phencyclidine-Induced)

Blockade of the N-Methyl-D-Aspartate Receptor (NMDAR) by antagonists like phencyclidine (PCP) is known to induce apoptosis in the developing cortex and produce behavioral abnormalities later in life. nih.gov Research has demonstrated that activation of D1 receptors by Dihydrexidine can prevent this PCP-induced neurotoxicity. nih.gov Pre-treatment with Dihydrexidine in rat pups prior to PCP administration was shown to inhibit the neurotoxic effects of PCP in the prefrontal cortex. nih.gov This protective effect is specifically mediated by D1 receptors, as it can be blocked by D1 receptor antagonists. nih.gov

Enhancement of N-Methyl-D-Aspartate Receptor (NMDAR) Mediated Synaptic Strength

The neuroprotective action of Dihydrexidine against PCP-induced toxicity is mechanistically linked to its ability to enhance the efficacy of NMDAergic synapses. Studies in cortical neurons have shown that Dihydrexidine potentiates NMDAR function through a complex signaling pathway.

Activation of D1 receptors by Dihydrexidine leads to:

Phosphorylation of NMDAR Subunits: It increases the serine phosphorylation of the NR1 subunit via Protein Kinase A (PKA) and the tyrosine phosphorylation of the NR2B subunit via Src kinase.

Recruitment of NMDAR Subunits: It promotes the recruitment of NR1 and NR2B subunits (but not NR2A) into the synapse.

This enhancement of NMDAR-mediated synaptic currents effectively counteracts the functional deficits caused by NMDAR antagonists like PCP. This interaction provides a cellular basis for the reciprocal regulation between dopamine (B1211576) D1 and NMDA receptors, which is crucial for synaptic plasticity.

Attenuation of Apoptotic Processes (e.g., Caspase-3 Activation)

A key mechanism underlying the neuroprotective effects of Dihydrexidine is its ability to suppress apoptosis, the process of programmed cell death. nih.gov Caspase-3 is a critical executioner enzyme in the apoptotic cascade, and its activation is a hallmark of neuronal cell death in various neurodegenerative contexts. nih.gov

In models of PCP-induced neurotoxicity, Dihydrexidine administration has been shown to significantly inhibit the activation of caspase-3 in the frontal cortex. nih.gov By preventing the cleavage and activation of this key protease, Dihydrexidine effectively halts the downstream events of the apoptotic pathway that would otherwise lead to cell death. This anti-apoptotic effect is a direct consequence of the D1 receptor-mediated enhancement of NMDAR signaling, which maintains pro-survival pathways involving kinases like Akt. nih.gov

Preclinical Efficacy in Animal Models of Neurological and Cognitive Dysfunctions

Dihydrexidine (DHD), a full and potent agonist of the D1 dopamine receptor, has been the subject of extensive preclinical evaluation to determine its therapeutic potential in neurological and cognitive disorders linked to dopaminergic dysfunction. These investigations in various animal models have provided crucial insights into its efficacy in improving motor deficits, enhancing cognitive performance, and modulating vital physiological functions like respiration.

Animal models that replicate the dopamine depletion characteristic of Parkinson's disease (PD), primarily through the administration of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), have been instrumental in demonstrating the anti-parkinsonian effects of dihydrexidine. researchgate.net In non-human primate models of PD, dihydrexidine has shown significant efficacy in alleviating motor symptoms. researchgate.netbiorxiv.org

Research has highlighted that D1 receptor agonists are particularly effective in treating parkinsonism, and dihydrexidine was the first such agonist to show potent anti-parkinsonian activity in a primate model. researchgate.net Its effects were found to be mediated by D1 receptor activation, as the D1/D5 receptor antagonist SCH23390 blocked its anti-parkinsonian actions, whereas the D2 receptor antagonist remoxipride (B1679305) did not. researchgate.netbiorxiv.org

In a study involving two severely parkinsonian MPTP-treated non-human primates, which had striatal dopamine depletion exceeding 99%, dihydrexidine produced a dramatic improvement in motor function. biorxiv.org The animals, which were largely unresponsive to levodopa (B1675098) and the D2/D3 agonist bromocriptine, showed an approximate 75% reduction in parkinsonian signs following dihydrexidine administration. biorxiv.orgmedrxiv.org This suggests that selective D1 agonists might provide significant symptomatic relief even in advanced stages of nigrostriatal degeneration where standard therapies lose efficacy. biorxiv.org Furthermore, some studies in cynomolgus monkeys have suggested that D1 agonists like dihydrexidine are even more effective in severe parkinsonian states compared to moderate ones. biorxiv.org

| Animal Model | Key Findings | Reference |

|---|---|---|

| MPTP-Treated Non-Human Primates (Severe Parkinsonism) | Dihydrexidine caused a ~75% decrease in parkinsonian signs. | biorxiv.org |

| MPTP-Treated Non-Human Primates (Moderate Parkinsonism) | Showed profound efficacy and potent anti-parkinsonian activity. | researchgate.netbiorxiv.org |

| Rodent Models of PD | Exhibited promising anti-parkinsonian effects. | researchgate.net |

Dihydrexidine has been shown to enhance cognitive functions in various animal models, including in normal, aged, and pharmacologically impaired subjects. nih.gov The cognitive-enhancing effects of D1 agonists are often characterized by an 'inverted-U' dose-response curve, where low doses improve performance, but higher doses can eliminate these benefits. frontiersin.org

The role of D1 receptor activation in the prefrontal cortex (PFC) is critical for working memory. Preclinical studies in both rodents and non-human primates have demonstrated that dihydrexidine can enhance performance on working memory tasks. nih.govfrontiersin.org

In primates, early studies showed that dihydrexidine improved cognitive function in young, aged, and reserpine-treated animals. nih.gov These effects are thought to be mediated by the modulation of neuronal activity in the PFC. Low doses of D1 agonists can enhance the spatial tuning of PFC neurons by either increasing responses to preferred directions or suppressing responses to non-preferred directions during spatial working memory tasks. frontiersin.org In rodent models, dihydrexidine and its analogs have been tested in tasks like the T-maze delayed alternation response (DAR) task, which assesses spatial working memory. frontiersin.org For instance, 2-methyldihydrexidine, an analog, was found to significantly decrease the duration of decision-making at an optimal dose in rats performing a T-maze task, an effect that was blocked by a D1 antagonist. researchgate.net

| Animal Model | Task | Key Findings | Reference |

|---|---|---|---|

| Aged and Reserpine-Treated Primates | Not Specified | Demonstrated cognitive enhancement. | nih.gov |

| Rats | T-Maze Delayed Alternation Response (DAR) Task | An analog, 2-methyldihydrexidine, decreased decision-making time, indicating improved working memory. | frontiersin.orgresearchgate.net |

Beyond working memory, dihydrexidine has shown the potential to improve broader learning and memory processes. While specific data on passive avoidance tasks are limited in the provided search results, studies in rodent models have indicated that dihydrexidine can improve "native processes" of learning and memory. nih.gov The amnestic effects induced by the muscarinic antagonist scopolamine (B1681570) are often studied using inhibitory or passive avoidance tasks. nih.gov The reversal of such deficits by a compound implies a positive impact on the underlying learning and memory consolidation mechanisms that are disrupted by scopolamine. nih.govnih.gov

A key strategy for evaluating potential cognitive enhancers is to test their ability to reverse deficits induced by pharmacological agents. Dihydrexidine has been effective in this regard against deficits caused by antagonists of both muscarinic and NMDA receptors. nih.gov

Scopolamine-Induced Deficits: Scopolamine, a muscarinic receptor antagonist, is widely used to induce reversible memory impairments in animal models, mimicking some aspects of cholinergic deficits seen in diseases like Alzheimer's. nih.gov In rodent models, dihydrexidine has been demonstrated to reverse scopolamine-induced cognitive deficits, highlighting its potential to counteract impairments in cholinergic pathways through dopaminergic modulation. nih.gov

Phencyclidine (PCP)-Induced Deficits: Phencyclidine (PCP), an NMDA receptor antagonist, induces cognitive deficits that are relevant to schizophrenia. nih.gov Dihydrexidine has been shown to attenuate PCP-induced deficits, suggesting a therapeutic potential for addressing the cognitive impairments associated with NMDA receptor hypofunction. nih.gov

| Deficit Model | Animal Model | Effect of Dihydrexidine | Reference |

|---|---|---|---|

| Scopolamine-Induced Cognitive Deficits | Rodents | Reversed the induced deficits. | nih.gov |

| Phencyclidine (PCP)-Induced Cognitive Deficits | Rodents | Attenuated the induced deficits. | nih.gov |

Dopamine plays a significant neuromodulatory role in the central control of respiration, with multiple receptor subtypes involved. physiology.orgnih.gov Preclinical investigations in pentobarbital-anesthetized adult cats have revealed that dihydrexidine has distinct effects on the inspiratory and expiratory components of the respiratory cycle. physiology.org

The study found that dihydrexidine increased both the intensity and duration of inspiratory motor output. physiology.orgnih.gov This was observed as an increase in the intensity and prolongation of phrenic nerve discharge, which corresponds to a greater inspiratory effort. physiology.org Intracellular recordings from inspiratory neurons in the rostral medulla showed that dihydrexidine, similar to more selective D1 agonists, enhances and extends the membrane depolarization during the inspiratory phase, leading to a longer and more intense firing of action potentials. physiology.orgnih.gov

Conversely, dihydrexidine had the opposite effect on augmenting-expiratory (Aug-E) neurons. physiology.org It caused hyperpolarization of the membrane potential and either suppressed or completely abolished the firing of action potentials in these neurons. nih.gov These contrasting actions—stimulating inspiratory output and depressing expiratory neuron activity—are thought to be linked to dihydrexidine's dual affinity. The stimulatory effect on inspiration is attributed to its action on D1 receptors, while the depression of expiratory neurons appears to be mediated by D2 receptor activation on the postsynaptic membrane. physiology.orgnih.gov This dual modulation suggests a mechanism by which dopamine may achieve ventilatory coherence and efficiency. physiology.org

| Neural Target | Effect of Dihydrexidine | Proposed Receptor Mechanism | Reference |

|---|---|---|---|

| Inspiratory Neurons / Phrenic Nerve Output | Increased intensity and duration of discharge; membrane depolarization. | D1 Receptor Agonism | physiology.orgnih.gov |

| Augmenting-Expiratory (Aug-E) Neurons | Suppressed or abolished discharge; membrane hyperpolarization. | D2 Receptor Agonism | physiology.orgnih.gov |

Iv. Structure Activity Relationships Sar and Analogue Development for Dihydrexidine Hydrochloride Scaffold

Synthetic Methodologies for Dihydrexidine (B1670578) and its Analogues

The synthesis of analogues often follows similar strategies, with modifications introduced at various stages to incorporate different substituents on the aromatic rings or the nitrogen atom. For example, the synthesis of substituted hexahydrobenzo[f]thieno[c]quinolines, which are structurally related to dihydrexidine analogues like A-86929, has been achieved through a one-pot catalytic aziridination followed by a Friedel–Crafts cyclization. scholaris.ca Another approach for constructing the core structure of hexahydrobenzo[c]phenanthridine alkaloids involves a redox-neutral Cp*Rh(III)-catalyzed C–H/N–H annulation of cyclic alkenes with benzamides, offering a high degree of regio- and stereoselectivity. nih.gov The synthesis of analogues with modified heterocyclic cores, such as 5-substituted hexahydro-1H-1,4-diazepine analogues, has also been reported, starting from N,N'-dibenzyl-1,2-ethylenediamine and proceeding through several synthetic steps. researchgate.net

Impact of Structural Modifications on Receptor Binding and Functional Efficacy

Modifications to the hexahydrobenzo[a]phenanthridine backbone of dihydrexidine have profound effects on its affinity and efficacy at the D1 receptor. The presence and position of hydroxyl groups on the aromatic ring are critical for activity. Dihydrexidine itself possesses two hydroxyl groups at the 10 and 11 positions, which are essential for its potent D1 agonism. Studies on monohydroxy analogues have shown that these compounds generally exhibit significantly lower affinities for D1 receptors compared to their catechol counterparts. scholaris.ca

N-alkylation also dramatically influences receptor affinity and selectivity. N-methylation of dihydrexidine leads to a 7-8 fold decrease in D1 receptor affinity and a marked reduction in its ability to stimulate adenylate cyclase. nih.gov The addition of a larger N-n-propyl group results in a 50-fold decrease in D1 affinity and virtually abolishes its agonist activity at this receptor. nih.gov Interestingly, this N-n-propyl derivative displays increased affinity for the D2 receptor, highlighting a strategy for altering receptor selectivity. nih.gov

| Compound | D1 Receptor Affinity (IC50, nM) | D2 Receptor Affinity (IC50, nM) | D1 Adenylate Cyclase Stimulation |

| Dihydrexidine | 12 nih.gov | 120 nih.gov | Full Agonist (EC50 ~70 nM) nih.gov |

| N-Methyl-dihydrexidine | ~84-96 | - | Markedly decreased |

| N-n-Propyl-dihydrexidine | ~600 | High (twice the affinity of quinpirole) | Essentially abolished |

| cis-Isomer of Dihydrexidine | No appreciable affinity | - | No stimulation |

This table presents a summary of the effects of key structural modifications on the dihydrexidine scaffold.

Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, has been a fruitful strategy in the development of dihydrexidine analogues. A prominent example is doxanthrine (B1255972), where the tetralin portion of the dihydrexidine backbone is replaced with a chromane (B1220400) ring system. This modification results in a potent and selective D1 full agonist with improved selectivity over the D2 receptor compared to dihydrexidine. nih.gov

Interestingly, identical substitutions on the pendant phenyl ring of dihydrexidine and doxanthrine can lead to different effects on D1 receptor binding, suggesting that subtle conformational differences between the two scaffolds influence how the substituents interact with the receptor binding pocket. nih.gov

Stereochemistry plays a crucial role in the pharmacological activity of dihydrexidine and its analogues. The trans-fusion of the B/C rings in the hexahydrobenzo[a]phenanthridine structure is essential for high D1 agonist activity. The corresponding cis-isomer of dihydrexidine shows no significant affinity for the D1 receptor and lacks agonist activity. nih.gov This stereochemical preference is thought to maintain the crucial β-phenyldopamine substructure in a "trans-beta-rotamer" conformation, which is optimal for D1 receptor activation. scholaris.ca

The enantiomers of dihydrexidine analogues also exhibit significant differences in activity. For instance, in the case of doxanthrine, the (+)-enantiomer is a potent D1 full agonist, while the (-)-enantiomer is a weak partial agonist or antagonist at the D1 receptor. nih.govnih.gov Furthermore, a reversal of enantioselectivity is observed at α2C adrenergic receptors, where the (-)-enantiomer of doxanthrine is more potent than the (+)-enantiomer. nih.govnih.gov This highlights the importance of stereochemistry in determining not only the potency but also the selectivity profile of these ligands.

| Compound | D1 Receptor Activity | α2C Adrenergic Receptor Activity |

| (+)-Doxanthrine | Potent Full Agonist (EC50 ~50 nM in HEK cells) nih.gov | Less potent |

| (-)-Doxanthrine | Weak Partial Agonist/Antagonist | More potent (EC50 ~4 nM) nih.govnih.gov |

This table illustrates the enantiomeric differences in activity for Doxanthrine.

Principles for Designing Novel D1 Dopamine (B1211576) Receptor Ligands

The extensive SAR studies on the dihydrexidine scaffold have provided key principles for the design of novel D1 dopamine receptor ligands. Maintaining the trans-fused ring system and the catechol moiety (or a suitable bioisostere) are fundamental for potent D1 agonism. The size and nature of the substituent on the nitrogen atom can be modulated to fine-tune affinity and selectivity between D1 and D2 receptors.

A more recent and sophisticated approach to designing novel D1 ligands involves the concept of biased agonism or functional selectivity. This refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For the D1 receptor, the canonical pathway involves Gs protein coupling and stimulation of adenylyl cyclase, while alternative pathways can involve β-arrestin recruitment.

The development of biased agonists holds therapeutic promise by potentially separating the desired therapeutic effects from unwanted side effects. While the identification of specific chemical motifs on the dihydrexidine scaffold that definitively confer biased signaling is still an active area of research, some initial findings have emerged. For example, it has been suggested that atypical dopamine surrogates featuring a long lipophilic appendage can promote biased signaling at dopamine receptors. wikipedia.orgnih.govmdpi.com Furthermore, subtle structural changes, including stereochemistry, can profoundly influence functional selectivity. wikipedia.orgnih.gov The exploration of different heterocyclic cores and substitution patterns on the dihydrexidine framework is a promising avenue for discovering novel D1 receptor ligands with specific biased signaling profiles, potentially leading to safer and more effective treatments for a range of neurological and psychiatric conditions. nih.gov

Development of Non-Catechol Scaffolds with D1 Receptor Agonist Activity

The development of D1 receptor (D1R) agonists has historically been dominated by compounds featuring a catechol (dihydroxyphenyl) moiety, a structural element central to the pharmacophore of endogenous dopamine and early agonists like dihydrexidine. nih.govresearchgate.net While these catechol-containing ligands, including dihydrexidine, demonstrated high potency and full agonism at the D1 receptor, their clinical utility has been consistently hampered by significant pharmacokinetic limitations. nih.govbiorxiv.orgwikipedia.org The catechol group is susceptible to rapid metabolic breakdown and contributes to poor oral bioavailability, limiting the therapeutic potential of these compounds. nih.govnih.gov

These challenges prompted a paradigm shift in medicinal chemistry, focusing on the discovery of novel, non-catechol D1R agonists. nih.gov The goal was to identify scaffolds that could retain or improve upon the potent D1R agonism of molecules like dihydrexidine while exhibiting superior drug-like properties. nih.gov This research led to the identification of several series of potent, selective, and orally bioavailable non-catechol D1R agonists. nih.govnih.gov

A crucial finding in the development of these non-catechol scaffolds was the discovery of biased agonism, or functional selectivity. biorxiv.orgnih.gov Unlike many traditional catechol agonists, a significant number of the new non-catechol compounds were found to preferentially activate G protein-dependent signaling pathways over the recruitment of β-arrestin. nih.govbiorxiv.orgresearchgate.net This functional selectivity is significant, as β-arrestin pathways are often associated with receptor desensitization and the development of tolerance. nih.govnih.gov The non-catechol agonists were found to cause minimal receptor desensitization and reduced β-arrestin recruitment, which could translate to a more sustained therapeutic response in vivo. nih.gov

Structural and molecular modeling studies have provided insight into the unique binding mechanism of these non-catechol agonists. nih.govnih.gov Unlike catecholamines, which typically form crucial hydrogen bonds with serine residues in the transmembrane helices of the receptor, these novel scaffolds engage with the D1 receptor through different interactions. wikipedia.orgnih.gov They often adopt an extended conformation that spans from the orthosteric binding pocket to the extracellular loop 2 (ECL2). wikipedia.orgnih.gov The unique topology of the D1 receptor's binding pocket, including a bulky tryptophan residue (Trp3217.43) and specific features of ECL2, appears to accommodate these non-catechol ligands, contributing to their high affinity and selectivity. nih.gov

Systematic medicinal chemistry efforts have explored the structure-activity relationships (SAR) of these non-catechol scaffolds extensively. nih.govnih.gov For example, using a lead compound from Pfizer (PF-2334), researchers conducted iterative modifications on its various aromatic components. nih.gov These studies revealed that the size and electronic properties of different parts of the molecule are critical for maintaining potency and influencing the degree of signaling bias. nih.govnih.gov

Research into analogues of another non-catechol agonist, PF-6142, further elucidated the SAR of this class. The findings for several of these analogues are detailed in the table below, showcasing their potency for stimulating cAMP production, a hallmark of D1R G-protein activation. biorxiv.org

| Compound | D1R cAMP Production EC₅₀ (nM) | D1R cAMP Production Eₘₐₓ (%) | Reference |

|---|---|---|---|

| Cmpd 7 | 400 | 81 | biorxiv.org |

| Cmpd 41 | 180 | 71 | biorxiv.org |

| Cmpd 46 | 340 | 78 | biorxiv.org |

Further studies have also revealed that non-catechol agonists can exhibit differential activity towards the two primary G proteins coupled to the D1 receptor, Gαs and Gαolf. nih.gov For instance, the non-catechol agonist PF-6142, much like the catechol-based dihydrexidine, was found to be a full agonist for Gαs coupling but only a partial agonist for Gαolf coupling. nih.gov In contrast, another non-catechol agonist, tavapadon, displayed the opposite profile, acting as a full agonist at Gαolf and a partial agonist at Gαs. nih.gov This suggests that the development of non-catechol scaffolds offers a pathway to achieving not only improved pharmacokinetic profiles but also region-specific pharmacology within the central nervous system. nih.gov

V. Future Directions in Dihydrexidine Hydrochloride and Dopamine D1 Receptor Research

Advanced Elucidation of D1 Receptor Signaling Complexity and Context-Dependence

The traditional view of the D1 receptor primarily coupling to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) is now considered an oversimplification. nih.govnih.gov Research is increasingly focused on the nuanced and multifaceted nature of D1 receptor signaling, which is highly dependent on cellular context and can be altered in disease states. nih.gov

Beyond the canonical cAMP/PKA pathway, D1 receptors can signal through multiple downstream pathways, influencing a host of cellular functions from gene expression to synaptic plasticity. nih.gov For instance, effectors like the dopamine- and cAMP-regulated phosphoprotein of 32 kilodaltons (DARPP-32) and the extracellular signal-regulated kinase (ERK1/2) are crucial nodes in the D1 signaling network. nih.gov These pathways can propagate signals to the nucleus to regulate gene expression, demonstrating the far-reaching effects of D1 receptor activation. nih.gov

Furthermore, emerging evidence suggests that different D1-like receptor subtypes (D1 and D5) may preferentially couple to different signaling cascades. The D1 subtype is reliably linked to the adenylyl cyclase response, while the D5 receptor may preferentially mediate phosphoinositide responses in native brain tissues. nih.gov Understanding these differential signaling profiles and how they vary between different neuronal populations is a critical step toward designing targeted therapeutics with improved efficacy and fewer side effects. nih.gov A deeper comprehension of this signaling complexity will be essential for defining the specific cellular signals associated with desired therapeutic outcomes. nih.gov

High-Throughput Screening Approaches for Novel D1 Receptor Modulators

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify novel modulators of biological targets. nih.gov This technology is being applied to the D1 receptor to discover new ligands that fall outside the traditional agonist/antagonist classifications. researchgate.net HTS platforms enable the execution of hundreds or even thousands of experiments in parallel, using minimal amounts of material, which significantly accelerates the discovery of "hits." nih.goveurofins.com

These screening assays can be cell-based, utilizing reporter systems to measure the activation of specific signaling pathways, such as cAMP production or β-arrestin recruitment. nih.govnih.gov This allows for the identification of compounds with specific signaling profiles, such as biased agonists or allosteric modulators. For example, two distinct classes of D1 receptor positive allosteric modulators (PAMs) were first identified from an HTS campaign. researchgate.net

The power of HTS lies not only in identifying active compounds but also in its ability to assess behavioral selectivity. By integrating HTS with multi-behavioral assays in model organisms like larval zebrafish, researchers can select for compounds that modulate a specific behavior, such as appetite, without affecting other vital functions. nih.gov This multi-parametric approach helps to prioritize hits that are not only potent but also selective, increasing the likelihood of finding effective and safe drug candidates for progressing into clinical development. nih.gov

Integration of Preclinical Findings into Mechanistic Understandings of Brain Circuit Function

To translate the discovery of novel D1 receptor ligands into effective therapies, it is crucial to understand how their actions at the molecular level influence the function of complex brain circuits and, ultimately, behavior. nih.gov Future research will increasingly focus on bridging the gap between preclinical pharmacology and a systems-level understanding of brain function.

This involves using advanced techniques to study how specific D1 agonists modulate neuronal activity within defined circuits. For example, studies in non-human primates have examined how the novel, low-affinity D1 agonist PF-3628 affects the firing of neurons in the dorsolateral prefrontal cortex (dlPFC) during working memory tasks. nih.gov Unlike older, high-affinity agonists that tended to suppress neuronal firing, PF-3628 was found to excite delay-dependent firing, an activity crucial for working memory. nih.gov This finding suggests that low-affinity agonists that better mimic the actions of endogenous dopamine (B1211576) may be more effective for treating cognitive deficits. nih.gov

By linking the specific signaling properties of a ligand (e.g., G protein bias, low affinity) to its effects on neuronal ensembles and behavior, researchers can build a more comprehensive picture of its therapeutic potential. nih.gov This integrated approach is essential for guiding the development of D1R ligands and predicting their clinical utility for treating disorders characterized by dysfunctional brain circuits, such as schizophrenia and age-related cognitive decline. nih.govnih.gov

Q & A

Q. How does Dihydrexidine hydrochloride's selectivity for D1/D5 receptors influence experimental design in Parkinson's disease models?

Methodological Answer: Dihydrexidine's high selectivity for D1/D5 receptors (IC₅₀ = 10 nM for D1) allows researchers to isolate dopaminergic signaling pathways in Parkinson's models. Experimental designs should:

Q. What are the best practices for preparing stable Dihydrexidine hydrochloride solutions in vitro?

Methodological Answer: Due to its limited solubility in aqueous buffers (10 mg/mL in water):

Q. How should researchers adjust Dihydrexidine dosing across species in preclinical studies?

Methodological Answer: Use body surface area (BSA) scaling with species-specific Km factors:

- Example: A mouse dose of 20 mg/kg converts to 10 mg/kg in rats (Km factor ratio: 3/6).

- For intraperitoneal administration in rats (275–300 g), 3 mg/kg achieves receptor saturation without off-target effects .

Advanced Research Questions

Q. What methodological considerations are critical when translating in vitro findings of Dihydrexidine-induced YAP phosphorylation to in vivo models?

Methodological Answer: In vitro studies in U2OS cells show YAP phosphorylation via D1 receptor activation, but in vivo translation requires:

Q. How can researchers address pharmacokinetic limitations (e.g., poor oral bioavailability) in chronic studies?

Methodological Answer: To overcome poor oral bioavailability (<10%) and short half-life:

Q. What strategies resolve contradictions between Dihydrexidine's in vitro receptor affinity and in vivo behavioral efficacy?

Methodological Answer: Discrepancies may arise from metabolic differences or receptor desensitization. Strategies include:

Q. How does Dihydrexidine's stimulation of YAP phosphorylation intersect with canonical dopamine signaling in neurodegeneration?

Methodological Answer: YAP phosphorylation via D1 receptors may modulate neuroprotection through cross-talk with Hippo pathway components. Methodologies to investigate this include:

- Co-immunoprecipitation of D1 receptors with YAP/TAZ complexes.

- RNA-seq to identify YAP-regulated genes in Dihydrexidine-treated models.

- CRISPR knockout of YAP in dopaminergic neurons to assess functional dependence .

Data Analysis and Validation

Q. What controls are essential for validating D1 receptor specificity in electrophysiological studies?

Methodological Answer:

Q. How should researchers handle batch-to-batch variability in Dihydrexidine hydrochloride?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.